molecular formula C39H42N2O14 B1670907 Doxorubicin-SMCC CAS No. 400647-59-8

Doxorubicin-SMCC

Cat. No. B1670907
M. Wt: 762.8 g/mol
InChI Key: OTQOQHVWNBKSGU-SAJDXUNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxorubicin-SMCC, also known as ADR-SMCC or dox-SMCC, is a derivative of doxorubicin with a SMCC linker (Succinimidyl-4- (N -maleimidomethyl)cyclohexane-1-carboxylate). It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide in doxorubicin-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond .


Synthesis Analysis

The synthesis of Doxorubicin-SMCC involves the conjugation of doxorubicin to a peptide-based glioma-targeted drug delivery vector . The construct is modular and extendable to include other targeting moieties and chemotherapeutic molecules . The design of the construct is based on a new glioma-specific homing peptide that has been conjugated to doxorubicin .


Molecular Structure Analysis

The chemical formula of Doxorubicin-SMCC is C39H42N2O14, with an exact mass of 762.26 and a molecular weight of 762.760 .


Chemical Reactions Analysis

Doxorubicin-SMCC is used to synthesize doxorubicin bioconjugates with proteins, enzymes, antibodies, antigens, and other biopolymers . Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .


Physical And Chemical Properties Analysis

Doxorubicin-SMCC has a molecular weight of 762.76 . More detailed physical and chemical properties would require specific laboratory analysis .

Scientific Research Applications

Synthesis and Drug Delivery Systems

  • Conjugation with Melanotransferrin for Brain Tumor Treatment : Doxorubicin-SMCC has been conjugated with melanotransferrin p97, demonstrating potential as an agent to cross the blood–brain barrier for brain tumor treatment. This conjugation was achieved through efficient synthesis, presenting a novel approach for drug delivery to the brain (Chen & Gabathuler, 2004).

Nanotechnology in Cancer Therapy

  • Nanotechnological Platforms for Enhanced Efficacy : Doxorubicin has been incorporated into various nanotechnological platforms, including liposomes and polymeric nanoparticles. These advancements aim to increase the chemotherapeutic efficacy of doxorubicin while minimizing its side effects (Cagel et al., 2017).

Mechanistic Studies and Cellular Responses

  • Cardiotoxicity and Cardioprotective Strategies : Studies have focused on doxorubicin-induced cardiotoxicity and strategies to mitigate these effects. Research has explored mechanisms such as oxidative stress, apoptosis, and myocardial fibrosis, contributing to a comprehensive understanding of doxorubicin's impact on cardiac health (Wenningmann et al., 2019).

Interaction with Cellular Pathways

  • Influence on TGF-Beta Signaling : Doxorubicin has been shown to inhibit TGF-beta signaling in certain cancer cells, offering insights into its mechanism of action against tumor cells. This inhibition is a potential new avenue for understanding doxorubicin's therapeutic effects (Filyak et al., 2008).

Combinatorial Approaches and Resistance

  • Cooperative Effects with Other Therapeutic Agents : Research has also delved into the cooperative effects of doxorubicin with other therapeutic agents. For instance, studies have shown that combining doxorubicin with specific compounds can induce necroptosis in cancer cells, suggesting a novel strategy for cancer treatment (Yu et al., 2022).

Safety And Hazards

Doxorubicin is mutagenic and genotoxic. The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .

Future Directions

Antibody-drug conjugates (ADCs) like Doxorubicin-SMCC are a rapidly expanding class of anticancer therapeutics . Despite some shortcomings like adverse effects and resistance, continuous efforts are being made to improve their efficacy . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOQHVWNBKSGU-SAJDXUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicin-SMCC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin-SMCC
Reactant of Route 2
Reactant of Route 2
Doxorubicin-SMCC
Reactant of Route 3
Reactant of Route 3
Doxorubicin-SMCC
Reactant of Route 4
Reactant of Route 4
Doxorubicin-SMCC
Reactant of Route 5
Reactant of Route 5
Doxorubicin-SMCC
Reactant of Route 6
Reactant of Route 6
Doxorubicin-SMCC

Citations

For This Compound
17
Citations
Q Chen, R Gabathuler - Synthetic communications, 2004 - Taylor & Francis
… 4‐[N‐maleimidomethyl]cyclohexane‐1‐carboxylate (SMCC) 3, prepared by treating doxorubicin (1) with SMCC 2, is treated with 2‐mercaptoacetic acid to give doxorubicin–SMCC–sulfo…
Number of citations: 19 www.tandfonline.com
JF Liang, VC Yang - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
Cell penetrating peptide TAT was introduced into doxorubicin structure. Synthesized doxorubicin–TAT conjugate showed different intracellular distribution pattern and cell killing activity …
Number of citations: 131 www.sciencedirect.com
KF Maass, C Kulkarni, MA Quadir, PT Hammond… - Journal of …, 2015 - Elsevier
… Trastuzumab A114C antibody (7 mg/mL final concentration) was reacted with six equivalents of doxorubicin–SMCC in PBS with 15% dimethylacetamide. The reaction tube was …
Number of citations: 19 www.sciencedirect.com
P Sapra, R Stein, J Pickett, Z Qu, SV Govindan… - Clinical Cancer …, 2005 - AACR
… The doxorubicin-SMCC intermediate was isolated by repeated extraction of starting materials from … The doxorubicin-SMCC was dissolved in DMSO and reacted with mAb at 4-fold molar …
Number of citations: 184 aacrjournals.org
N Walker - 2019 - rave.ohiolink.edu
Metastatic-castration resistant prostate cancer poses a serious clinical problem with poor outcomes, and targeted treatments that would widen the therapeutic window are desired. …
Number of citations: 2 rave.ohiolink.edu
Y Chen, G Liu, L Guo, H Wang, Y Fu… - International journal of …, 2015 - Wiley Online Library
… The doxorubicin-SMCC intermediate was produced by reacting doxorubicin with SMCC in … Activated doxorubicin-SMCC was reacted with cetuximab (partially reduced by dithiothreitol). …
Number of citations: 45 onlinelibrary.wiley.com
H Zhou, J Bao, X Zhu, G Dai, X Jiang, X Jiao… - BioMed research …, 2018 - hindawi.com
Hepatocellular carcinoma (HCC) is one of the most common malignancy tumors with insidious onset, rapid development and metastasis, and poor prognosis. Therefore, it is necessary …
Number of citations: 10 www.hindawi.com
E Eriste, K Kurrikoff, J Suhorutsenko… - Bioconjugate …, 2013 - ACS Publications
Gliomas are therapeutically challenging cancers with poor patient prognosis. New drug delivery strategies are needed to achieve a more efficient chemotherapy-based approach …
Number of citations: 49 pubs.acs.org
K Kurrikoff, N Oskolkov, E Eriste, Ü Langel - Peptide Conjugation: Methods …, 2021 - Springer
In the current chapter, we are detailing the synthesis path of a tumor-targeted, CPP-functionalized chemotherapeutic drug, as well as in vitro validation of the targeting and cell …
Number of citations: 1 link.springer.com
KF Maass - 2016 - dspace.mit.edu
… purify the TrastuzumabDoxorubicin ADC using the Doxorubicin-SMCC linker. In addition, … was able to help synthesize and purify the Doxorubicin-SMCC linker, which we used to make …
Number of citations: 2 dspace.mit.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.